Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2,6-dichlorophenyl)amino]phenylacetate: Known for its anti-inflammatory properties.
Methyl 2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate: Used as an impurity standard in pharmaceutical testing.
Uniqueness
Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and dichlorophenyl group make it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11Cl2NO2S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-7-12(13(17)18-2)19-11(16-7)6-8-9(14)4-3-5-10(8)15/h3-5H,6H2,1-2H3 |
InChI Key |
ORKWDUPKGOMACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC2=C(C=CC=C2Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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